(4-Ethylpiperazin-1-yl)(2-(furan-2-yl)quinolin-4-yl)methanone
Description
(4-Ethylpiperazin-1-yl)(2-(furan-2-yl)quinolin-4-yl)methanone is a quinoline-based compound featuring a 4-ethylpiperazine moiety linked via a carbonyl group to a 2-(furan-2-yl)quinoline scaffold. This structure combines the aromatic heterocyclic framework of quinoline with the electron-rich furan ring and a substituted piperazine group, which collectively influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
(4-ethylpiperazin-1-yl)-[2-(furan-2-yl)quinolin-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-2-22-9-11-23(12-10-22)20(24)16-14-18(19-8-5-13-25-19)21-17-7-4-3-6-15(16)17/h3-8,13-14H,2,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJGSTXVELSGKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (4-Ethylpiperazin-1-yl)(2-(furan-2-yl)quinolin-4-yl)methanone involves multiple steps, typically starting with the preparation of the quinoline and furan intermediates. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve bulk manufacturing processes, custom synthesis, and procurement of raw materials .
Chemical Reactions Analysis
(4-Ethylpiperazin-1-yl)(2-(furan-2-yl)quinolin-4-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Addition: This reaction involves the addition of atoms or groups to a double or triple bond, commonly using reagents like hydrogen or halogens.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
(4-Ethylpiperazin-1-yl)(2-(furan-2-yl)quinolin-4-yl)methanone has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of (4-Ethylpiperazin-1-yl)(2-(furan-2-yl)quinolin-4-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound can be compared to structurally related derivatives based on variations in the quinoline core, substituents on the piperazine ring, and heteroaromatic systems (e.g., furan vs. phenyl groups). Below is a detailed analysis:
Piperazine Substitution Patterns
- 4-Ethylpiperazine vs. 4-Methylpiperazine: lists derivatives with 4-methylpiperazine, such as (E)-(2-(2-(furan-2-ylmethylene)hydrazinyl)quinolin-4-yl)(4-methylpiperazin-1-yl)methanone (Compound 22), which exhibits an anti-tubercular activity score of 6.23 (predicted) .
- 4-Isopropylpiperazine: highlights (2-(4-Substituted phenyl)quinolin-4-yl)(4-isopropylpiperazin-1-yl)methanone derivatives as potent PCSK9 inhibitors. The bulkier isopropyl group may increase steric hindrance, affecting receptor binding but improving selectivity for lipid metabolism targets .
Heteroaromatic Modifications
- Furan-2-yl vs. Phenyl Groups: and demonstrate that furan-2-yl(phenyl)methanone derivatives exhibit strong protein tyrosine kinase (PTK) inhibitory activity, comparable to the reference compound genistein.
- Halogenated Phenyl Derivatives :
describes compounds like C2 (4-bromophenyl) and C3 (4-chlorophenyl), which show distinct electronic and steric profiles. Halogens increase molecular polarity and may enhance binding to electron-deficient enzyme active sites, though at the cost of reduced bioavailability .
Data Tables
Table 1. Structural and Activity Comparison of Selected Quinoline-Piperazine Derivatives
Biological Activity
The compound (4-Ethylpiperazin-1-yl)(2-(furan-2-yl)quinolin-4-yl)methanone , also known by its CAS number 546073-40-9, is a novel quinoline derivative with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Anticancer Properties
Research indicates that this compound possesses significant anticancer activity. It has been shown to modulate receptor kinases such as VEGFR (Vascular Endothelial Growth Factor Receptor) and PDGFR (Platelet-Derived Growth Factor Receptor), which are crucial in tumor growth and angiogenesis. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, suggesting its potential as an anticancer agent .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.2 | VEGFR inhibition |
| A549 (Lung) | 3.8 | PDGFR inhibition |
| HeLa (Cervical) | 4.5 | Induction of apoptosis |
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity against various pathogens. Studies have reported that it exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in infectious disease treatment .
Table 2: Antimicrobial Activity Profile
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Escherichia coli | 1.0 µg/mL |
| Pseudomonas aeruginosa | 2.0 µg/mL |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cell signaling pathways. The modulation of receptor kinases leads to altered cell proliferation and survival mechanisms, which are critical in cancer progression and microbial resistance .
Case Study 1: Antitumor Efficacy in Animal Models
A recent study evaluated the antitumor efficacy of this compound in a mouse model bearing xenograft tumors derived from human cancer cells. The results indicated a significant reduction in tumor volume compared to control groups treated with vehicle alone. The study also highlighted the compound's ability to enhance the efficacy of existing chemotherapeutic agents, suggesting potential for combination therapy .
Case Study 2: Safety Profile Assessment
An assessment of the safety profile revealed that this compound exhibited a favorable toxicity profile at therapeutic doses. Common adverse effects included mild gastrointestinal disturbances, which were manageable and did not necessitate discontinuation of treatment .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (4-Ethylpiperazin-1-yl)(2-(furan-2-yl)quinolin-4-yl)methanone, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves coupling quinoline derivatives with piperazine-containing moieties. For example, analogous compounds use hydrazine-linked intermediates under mild oxidative conditions (e.g., m-CPBA) to form stable Schiff bases . Purity optimization includes column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and spectroscopic validation (¹H/¹³C NMR, IR) to confirm absence of byproducts. IR spectral data for furan derivatives (e.g., C-O-C stretches at ~1,340–450 cm⁻¹) can guide functional group verification .
Q. How can computational methods predict the biological activity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations and molecular docking (e.g., AutoDock Vina) are used to estimate binding affinities to target proteins (e.g., Mycobacterium tuberculosis enzymes). For example, theoretical logP values (hydrophobicity) and molecular polar surface area (PSA) correlate with anti-tubercular activity in similar quinoline-piperazine hybrids . Validate predictions by comparing calculated vs. experimental bioassay results, adjusting parameters like solvation models (e.g., COSMO-RS) to resolve discrepancies .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Refer to Safety Data Sheets (SDS) for analogous piperazine derivatives, which mandate PPE (gloves, lab coat, goggles) and fume hood use due to potential respiratory and dermal hazards . Emergency measures include immediate decontamination with water (15+ minutes for skin contact) and activated charcoal for accidental ingestion. Store at 2–8°C under inert gas (argon) to prevent degradation .
Advanced Research Questions
Q. How can structural modifications improve the compound’s pharmacokinetic properties without compromising bioactivity?
- Methodological Answer : Replace the ethyl group on piperazine with bulkier substituents (e.g., cyclopropyl) to enhance metabolic stability while retaining hydrogen-bonding capacity. SAR studies on similar compounds show that substituting the furan ring with thiophene increases lipophilicity (logP +0.5), improving blood-brain barrier penetration . Validate via in vitro microsomal assays (human liver microsomes) and LC-MS/MS to quantify metabolite formation rates.
Q. What strategies resolve discrepancies between computational predictions and experimental bioassay results?
- Methodological Answer : For example, if theoretical binding energy (ΔG = -7.19 kcal/mol) underestimates experimental inhibition (IC₅₀ = 7.39 µM), recalibrate force fields (e.g., AMBER vs. CHARMM) or incorporate explicit solvent models in molecular dynamics simulations . Cross-validate with isothermal titration calorimetry (ITC) to measure actual binding enthalpies and adjust entropy corrections in docking algorithms.
Q. How can multi-technique characterization resolve ambiguous spectral data for this compound?
- Methodological Answer : Combine high-resolution mass spectrometry (HRMS; accuracy <2 ppm) with 2D NMR (HSQC, HMBC) to distinguish regioisomers. For example, HMBC correlations between quinoline C-4 and the piperazine carbonyl confirm connectivity, while NOESY detects spatial proximity of furan and quinoline protons . X-ray crystallography (e.g., single-crystal analysis at 113 K) provides definitive bond lengths/angles for structural validation .
Q. What theoretical frameworks guide the design of experiments targeting this compound’s mechanism of action?
- Methodological Answer : Link research to conceptual frameworks like the "lock-and-key" model for enzyme inhibition or network pharmacology for polypharmacology. For example, integrate cheminformatics (PubChem BioAssay) with pathway enrichment analysis (KEGG, Reactome) to identify off-target effects . Hypothesis-driven experiments (e.g., CRISPR-Cas9 knockout of suspected targets) validate predicted mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
